molecular formula C7H6FN3 B13629037 2-Fluoro-1H-benzo[d]imidazol-5-amine

2-Fluoro-1H-benzo[d]imidazol-5-amine

Cat. No.: B13629037
M. Wt: 151.14 g/mol
InChI Key: LLROPKWPMRVLEJ-UHFFFAOYSA-N
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Description

2-Fluoro-1H-benzo[d]imidazol-5-amine is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1H-benzo[d]imidazol-5-amine typically involves the introduction of a fluorine atom into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the benzimidazole precursor. The reaction is usually carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques. The choice of fluorinating agents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, polar aprotic solvents (DMSO, DMF)

Major Products Formed

    Oxidation: N-oxides of this compound

    Reduction: Reduced derivatives of this compound

    Substitution: Substituted benzimidazole derivatives

Scientific Research Applications

2-Fluoro-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-1H-benzo[d]imidazol-5-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact molecular pathways involved may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

2-Fluoro-1H-benzo[d]imidazol-5-amine can be compared with other fluorinated benzimidazole derivatives, such as:

    2-Chloro-1H-benzo[d]imidazol-5-amine: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound can provide different electronic and steric effects, leading to distinct chemical and biological properties.

    2-Bromo-1H-benzo[d]imidazol-5-amine: Contains a bromine atom, which is larger and less electronegative than fluorine. This can result in different reactivity and biological activities.

    2-Iodo-1H-benzo[d]imidazol-5-amine: The iodine atom is even larger and less electronegative than bromine, leading to further differences in properties.

The uniqueness of this compound lies in the specific effects of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to other halogenated derivatives .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

2-fluoro-3H-benzimidazol-5-amine

InChI

InChI=1S/C7H6FN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11)

InChI Key

LLROPKWPMRVLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)F

Origin of Product

United States

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